molecular formula C27H16BrN B8741261 7-(4-Bromophenyl)dibenzo[c,h]acridine

7-(4-Bromophenyl)dibenzo[c,h]acridine

Cat. No.: B8741261
M. Wt: 434.3 g/mol
InChI Key: AVGDZCYDQIWNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Bromophenyl)dibenzo[c,h]acridine is a chemical compound with the molecular formula C27H16BrN and a molecular weight of 434.33 g/mol It is characterized by the presence of a bromophenyl group attached to a dibenzacridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)dibenzo[c,h]acridine typically involves the reaction of dibenz[c,h]acridine with a brominated phenyl compound under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where dibenz[c,h]acridine is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Bromophenyl)dibenzo[c,h]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-(4-Bromophenyl)dibenzo[c,h]acridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)dibenzo[c,h]acridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or proteins, affecting cellular functions .

Comparison with Similar Compounds

  • 7-(2-Chlorophenyl)dibenz[c,h]acridine
  • 7-(2-(Benzo[h]quinolin-2-yl)phenyl)dibenz[c,h]acridine
  • 2,12-Diformyl-dibenz[c,h]acridine
  • 7-Methyldibenz[c,h]acridine

Comparison: Compared to these similar compounds, 7-(4-Bromophenyl)dibenzo[c,h]acridine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C27H16BrN

Molecular Weight

434.3 g/mol

IUPAC Name

13-(4-bromophenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene

InChI

InChI=1S/C27H16BrN/c28-20-13-9-19(10-14-20)25-23-15-11-17-5-1-3-7-21(17)26(23)29-27-22-8-4-2-6-18(22)12-16-24(25)27/h1-16H

InChI Key

AVGDZCYDQIWNTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3C5=CC=C(C=C5)Br)C=CC6=CC=CC=C64

Origin of Product

United States

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